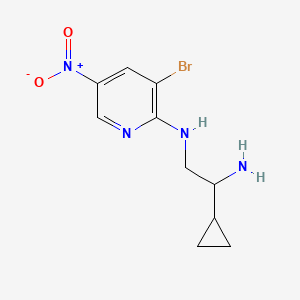
N'-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a cyclopropyl group attached to an ethane-1,2-diamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Nitration: The brominated pyridine is then nitrated to introduce a nitro group at the 5-position.
Cyclopropylation: The intermediate product is then reacted with cyclopropylamine to introduce the cyclopropyl group.
Amidation: Finally, the compound is subjected to amidation with ethane-1,2-diamine to form the desired product.
Industrial Production Methods
Industrial production of N’-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include bromine, nitric acid, cyclopropylamine, and ethane-1,2-diamine.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are derivatives with substituted functional groups.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
N’-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the cyclopropyl and ethane-1,2-diamine moieties.
3-Bromo-5-nitropyridine: Similar but does not have the cyclopropyl and ethane-1,2-diamine groups.
N-(3-Bromo-5-nitropyridin-2-yl)acetamide: Similar but contains an acetamide group instead of the cyclopropyl and ethane-1,2-diamine moieties.
Uniqueness
N’-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is unique due to the presence of both the cyclopropyl group and the ethane-1,2-diamine moiety
Properties
IUPAC Name |
N'-(3-bromo-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c11-8-3-7(15(16)17)4-13-10(8)14-5-9(12)6-1-2-6/h3-4,6,9H,1-2,5,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFJQUOPGPQWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=C(C=C(C=N2)[N+](=O)[O-])Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














